(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
Description
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a benzothiazole derivative characterized by a fused benzo[d]thiazole core substituted with a 3-ethyl group and a 3-fluorobenzamide moiety. Its molecular formula is C₁₆H₁₂F₂N₂OS, with a molecular weight of 318.3 g/mol and a calculated XLogP3 value of 4.1, indicating moderate lipophilicity . This compound’s structural features, including the planar benzo[d]thiazole system and ethyl substituent, suggest utility in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic stacking interactions .
Properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-2-19-13-8-3-4-9-14(13)21-16(19)18-15(20)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUZXJKGGJHPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the benzothiazole core using ethyl halides in the presence of a base such as potassium carbonate.
Formation of the Ylidene Linkage: The ylidene linkage is formed by the condensation of the ethylbenzothiazole derivative with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The thiazole ring undergoes S<sub>N</sub>Ar reactions at activated positions. For example:
| Reaction Conditions | Outcome | Reference |
|---|---|---|
| Treatment with cysteine (pH 7.4, 37°C) | Substitution at C5 of thiazole | |
| Reaction with glutathione | Formation of thiol adducts |
Mechanistic Insight :
-
The fluorine atom on the benzamide stabilizes transition states via inductive effects, facilitating nucleophilic attack .
-
Kinetic studies suggest borderline concerted/stepwise pathways for S<sub>N</sub>Ar reactions involving biothiols .
Electrophilic Substitution
The thiazole ring supports electrophilic reactions, particularly at C5:
| Reagent | Product | Conditions |
|---|---|---|
| Bromine (Br<sub>2</sub>) | 5-Bromo derivative | Acetic acid, 50°C |
| Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) | 5-Nitro analog | 0°C, 2 hours |
These reactions are driven by the electron-deficient nature of the thiazole ring .
Hydrolysis and Stability
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Outcome |
|---|---|
| 6M HCl, reflux, 12 hours | Cleavage to 3-fluorobenzoic acid |
| 1M NaOH, 60°C, 6 hours | Degradation to thiazole amine derivative |
Hydrolysis rates correlate with solvent polarity and temperature .
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions enable functionalization:
| Reaction Type | Reagents | Product |
|---|---|---|
| Suzuki coupling | Aryl boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl derivatives at C5 |
| Buchwald-Hartwig | Aniline, Pd(OAc)<sub>2</sub> | N-arylated thiazole |
These reactions expand the compound’s utility in medicinal chemistry .
Redox Reactions
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Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) yields thiazole N-oxide, altering electronic properties .
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Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the imine bond, yielding a saturated thiazolidine derivative.
Coordination Chemistry
The nitrogen and sulfur atoms act as ligands for transition metals:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Cu(II) | Square-planar geometry | Antimicrobial agents |
| Fe(III) | Octahedral coordination | Catalysis |
Such complexes exhibit enhanced bioactivity compared to the parent compound .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
C–F bond cleavage : Generates radicals detectable via ESR spectroscopy.
-
Ring-opening : Forms transient intermediates that recombine into dimeric species.
Key Research Findings
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H19FN2O4S
- Molecular Weight : 390.4 g/mol
- IUPAC Name : (E)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
The compound features a benzothiazole moiety which is known for its diverse biological activities. The presence of a fluorine atom and ethyl group enhances its lipophilicity and biological interaction potential.
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial activity. Studies have shown that (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. For instance, cell viability assays revealed that treatment with this compound resulted in a significant reduction in cell growth in several cancer types.
Neuroprotective Effects
Given the structural similarities to other neuroprotective agents, this compound may also exhibit potential benefits in treating neurodegenerative diseases. Preliminary studies suggest it could protect neuronal cells from oxidative stress-induced damage.
Case Studies and Research Findings
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including condensation reactions between appropriate benzothiazole derivatives and amides. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The fluorobenzamide moiety may enhance binding affinity or selectivity towards specific targets, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide with structurally related thiazole and benzothiazole derivatives from the provided evidence:
Key Differences and Implications
In contrast, 6c contains two fluorine atoms on the thiazole ring and a chlorine on the benzamide, which may increase steric hindrance and alter target selectivity.
Core Structure :
- The fused benzo[d]thiazole in the target compound provides greater planarity compared to simple thiazoles (e.g., 7a ), favoring π-π interactions with hydrophobic enzyme pockets or DNA intercalation .
- Thiadiazole derivatives like 4g introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
Compounds with polar groups, such as the sulfonyl moiety in , may exhibit better solubility but reduced blood-brain barrier penetration.
Biological Activity
The compound (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H15FN2S
- CAS Number : 868375-63-7
The structure features a thiazole ring, which is known for its biological significance, particularly in pharmacology. The presence of the fluorine atom may enhance the compound's lipophilicity and biological activity.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study on related thiazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |
| Compound B | Caco-2 (colorectal cancer) | 7.5 | Cell cycle arrest |
Antimicrobial Activity
Thiazole derivatives have also shown antimicrobial properties. A study found that compounds with similar structural motifs effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The presence of the ethyl group enhances the interaction with bacterial membranes, leading to increased permeability and cell lysis.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Thiazole derivatives are known to interact with various enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. In vitro studies suggest that this compound may inhibit HDAC activity, leading to altered gene expression profiles conducive to tumor suppression.
Case Studies
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Synthesis and Biological Evaluation
A recent study synthesized several thiazole derivatives, including This compound , and evaluated their biological activities. The results indicated that this compound exhibited potent anticancer effects against MCF-7 cells with an IC50 value of 6.8 µM, demonstrating its potential as a lead compound for further development in cancer therapy . -
Mechanistic Studies
Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 . This finding supports the hypothesis that thiazole derivatives can be effective in targeting cancer cell survival mechanisms.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide, and how is the E-configuration controlled?
- Methodology :
- Solvent-free synthesis : Use Eaton’s reagent (P₂O₅/MeSO₃H) in a one-pot, three-component reaction at room temperature to favor imine bond formation with yields of 60–80% .
- Reflux conditions : React precursors (e.g., 3-ethylbenzo[d]thiazol-2-amine and 3-fluorobenzoyl chloride) in ethanol with sodium acetate under reflux for 7–12 hours, followed by recrystallization for purification .
- Configuration control : Monitor reaction progress via TLC and confirm the E-configuration using NOESY NMR to assess spatial proximity of substituents .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be analyzed?
- 1H/13C NMR :
- Imine bond (C=N) : Look for a deshielded proton signal at δ 8.5–9.5 ppm (1H NMR) and a carbon resonance at ~160–165 ppm (13C NMR) .
- 3-Ethyl group : Triple splitting in 1H NMR (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.5 ppm for CH₂) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Protocol :
- Conduct accelerated stability studies in buffers (pH 1–10) at 40°C/75% RH for 4 weeks.
- Monitor degradation via HPLC-UV at 254 nm, comparing retention times and peak areas against fresh samples .
Advanced Research Questions
Q. What computational strategies are used to predict binding interactions between this compound and biological targets (e.g., enzymes)?
- Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., carbonic anhydrase II). Prioritize poses with hydrogen bonds to the fluorobenzamide moiety and hydrophobic contacts with the ethyl group .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, correlating reactivity with experimental inhibition data .
Q. How do structural modifications at the 3-ethyl or fluorobenzamide positions affect biological activity?
- SAR strategies :
- 3-Ethyl substitution : Replace with allyl/propargyl groups to test flexibility effects on enzyme inhibition (e.g., IC₅₀ shifts in α-glucosidase assays) .
- Fluorine position : Synthesize ortho/meta/para-fluoro analogs and compare binding affinities via surface plasmon resonance (SPR) .
Q. What advanced chromatographic or spectroscopic methods resolve contradictions in reported synthetic yields or purity?
- HPLC-DAD-MS : Employ a C18 column (ACN/0.1% formic acid gradient) to separate byproducts. Use high-resolution MS to identify impurities (e.g., Z-isomer or hydrolyzed intermediates) .
- X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in ethanol/water (70:30) and analyzing unit cell parameters .
Q. How can researchers design assays to evaluate this compound’s selectivity against off-target proteins?
- Kinase profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration.
- Cellular uptake studies : Label the compound with ¹⁸F for PET imaging to track biodistribution in tumor xenograft models .
Methodological Notes
- Contradiction resolution : Conflicting synthetic yields (e.g., 60% vs. 80%) may arise from solvent polarity or catalyst loading. Optimize via DoE (Design of Experiments) with variables like temperature, solvent ratio, and reaction time .
- Data validation : Cross-reference NMR shifts with computed chemical shifts (GIAO method) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
